In Vivo Reduction of Candida albicans Mucosal Colonization: Head-to-Head Comparison with Azoles and Polyenes
In a CD4+ T-cell-deficient mouse model of oropharyngeal and gastrointestinal mucosal colonization by C. albicans, L-693989 demonstrated superior efficacy in reducing fungal burden. When administered ad libitum in drinking water at 25-400 μg/mL, L-693989 significantly reduced the number of C. albicans CFU per gram of feces and oral swab compared to sham-treated controls, and was among the most effective agents tested [1].
| Evidence Dimension | In Vivo Reduction of C. albicans CFU (oral/feces) |
|---|---|
| Target Compound Data | Significant reduction vs. sham-treated controls |
| Comparator Or Baseline | Fluconazole, Ketoconazole, Nystatin (all also reduced CFU vs. sham, but nystatin was only 'moderately effective') |
| Quantified Difference | L-693989 and L-733560 were among the 'superior' agents, while nystatin was 'moderately effective' in reducing colonization |
| Conditions | CD4+ T-cell-deficient mouse model; oral/gastrointestinal C. albicans colonization; treatment via drinking water ad libitum at 25-400 μg/mL |
Why This Matters
This head-to-head in vivo data directly demonstrates that L-693989 is not simply interchangeable with other antifungal classes, particularly when mucosal penetration and activity in immunocompromised hosts are required.
- [1] Flattery, A. M., Abruzzo, G. K., Gill, C. J., Smith, J. G., & Bartizal, K. (1996). New model of oropharyngeal and gastrointestinal colonization by Candida albicans in CD4+ T-cell-deficient mice for evaluation of antifungal agents. Antimicrobial Agents and Chemotherapy, 40(7), 1604-1609. View Source
